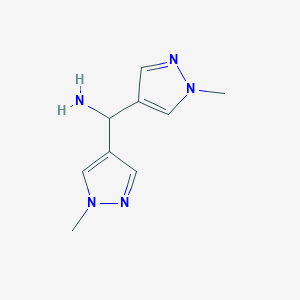

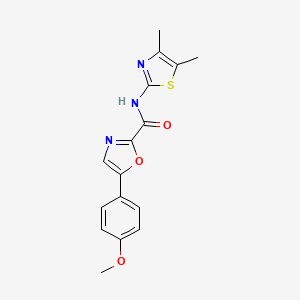

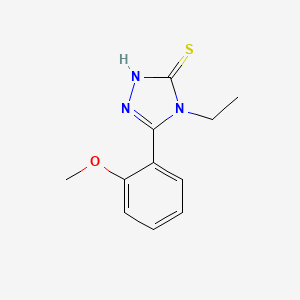

![molecular formula C18H22ClN3O4S2 B2879973 6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329862-18-1](/img/structure/B2879973.png)

6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this one, which contain both amide and sulfonyl groups, are often used in medicinal chemistry due to their potential biological activities . The presence of the tetrahydrothieno[2,3-c]pyridine ring could also contribute to its biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form the sulfonyl group, and the reaction of a carboxylic acid with an amine to form the amide group . The tetrahydrothieno[2,3-c]pyridine ring could be formed through a cyclization reaction .Chemical Reactions Analysis

This compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The sulfonyl group could also undergo various reactions, such as reduction to a sulfide .Scientific Research Applications

Synthesis and Characterization

The chemical under discussion is associated with a class of compounds that show promising applications in various scientific research areas. The synthesis of related heterocyclic compounds provides a basis for exploring the potential of these molecules. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the versatility of thienopyridine derivatives in chemical synthesis, offering a foundation for further chemical modifications and investigations into their biological activities (Bakhite, Yamada, & Al‐Sehemi, 2005).

Polymer Synthesis

The chemical also finds relevance in the synthesis of polymers, where derivatives of similar molecular structures are utilized. For instance, polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile demonstrate the incorporation of sulfonamide and pyridine moieties into polymer chains, enhancing the thermal stability and solubility of the resulting materials (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Antidopaminergic Effects

The study of antidopaminergic effects of compounds structurally related to the mentioned chemical, such as remoxipride hydrochloride, provides insights into the potential therapeutic applications of these molecules. The analysis of solid-state conformations and their relation to dopamine receptor models can guide the design of new pharmacological agents (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).

Antimicrobial Activity

Additionally, the antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives showcases the potential of these compounds in addressing bacterial infections. The synthesis and in vitro screening of these derivatives underscore their importance in the development of new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-ethyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2.ClH/c1-3-21-9-8-13-14(10-21)26-18(15(13)16(19)22)20-17(23)11-4-6-12(7-5-11)27(2,24)25;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKGWEWRSOVVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

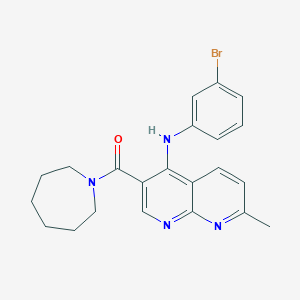

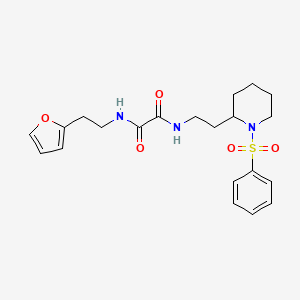

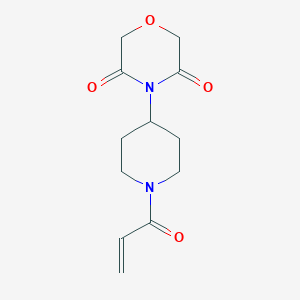

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

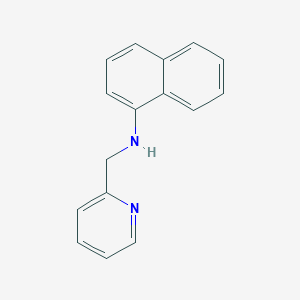

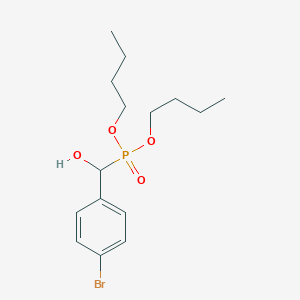

![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)

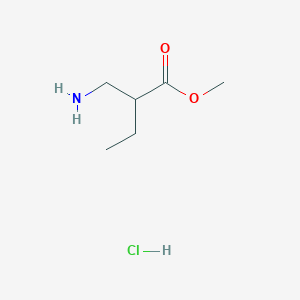

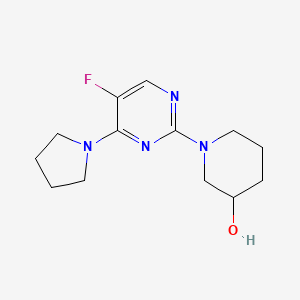

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)

![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)